Bromo-PEG2-phosphonic acid ethyl ester

Catalog No.
S522112
CAS No.
1226767-94-7
M.F
C10H22BrO5P
M. Wt
333.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-phosphonic acid ethyl ester

CAS Number

1226767-94-7

Product Name

Bromo-PEG2-phosphonic acid ethyl ester

IUPAC Name

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane

Molecular Formula

C10H22BrO5P

Molecular Weight

333.16

InChI

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3

InChI Key

BYTKSVRXAWIJCM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCOCCOCCBr)OCC

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-phosphonic acid diethyl ester

Description

The exact mass of the compound Bromo-PEG2-phosphonic acid ethyl ester is 332.0388 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG2-phosphonic acid ethyl ester is a chemical compound characterized by its molecular formula C10H22BrO5P and a molecular weight of 333.16 g/mol. This compound belongs to the family of polyethylene glycol (PEG) derivatives and is specifically classified as a PEG bromide. It features a bromine atom, which serves as a reactive site for further chemical modifications, and a phosphonic acid ethyl ester group, contributing to its solubility and reactivity in biological systems . Bromo-PEG2-phosphonic acid ethyl ester is primarily utilized as a linker in various bioconjugation processes, including pegylation, which enhances the pharmacokinetic properties of therapeutic agents .

  • Protein immobilization: The bromo group could be used to attach the molecule to a protein of interest, potentially aiding in its purification or study.
  • Metal-protein interaction studies: The phosphonic acid group might enable chelation of metal ions, allowing investigation of their role in protein function.

  • Nucleophilic Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to react with nucleophiles such as amines or thiols. This property is particularly useful in the synthesis of conjugates for drug delivery systems.
  • Hydrolysis: The phosphonic acid ethyl ester can be hydrolyzed to yield phosphonic acid, which can further participate in various bio

Bromo-PEG2-phosphonic acid ethyl ester exhibits notable biological activities primarily due to its role as a linker in bioconjugates. Its unique structure facilitates the development of targeted therapies, particularly in cancer treatment through the creation of proteolysis-targeting chimeras (PROTACs). These compounds leverage the ubiquitin-proteasome system to selectively degrade specific proteins within cells, thereby offering a novel approach to therapeutic intervention . Additionally, the compound's ability to enhance solubility and stability makes it suitable for various drug formulations.

The synthesis of Bromo-PEG2-phosphonic acid ethyl ester typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available PEG derivatives and phosphonic acid precursors.
  • Bromination: The introduction of the bromine atom is achieved through bromination reactions using reagents like phosphorus tribromide or N-bromosuccinimide.
  • Esterification: The phosphonic acid component is then esterified with ethanol to form the ethyl ester derivative.
  • Purification: The final product is purified through methods such as column chromatography or recrystallization to achieve the desired purity level, typically over 95% .

Bromo-PEG2-phosphonic acid ethyl ester has a wide range of applications in various fields:

  • Bioconjugation: It serves as an effective linker for attaching biomolecules such as peptides, proteins, and nucleic acids to improve their pharmacological properties.
  • Drug Development: Utilized in the design of PROTACs for targeted protein degradation, offering new avenues for cancer therapy and other diseases .
  • Diagnostics: Its properties make it suitable for use in diagnostic assays where enhanced solubility and stability are crucial.

Studies on Bromo-PEG2-phosphonic acid ethyl ester have focused on its interactions with various biological molecules. These interactions are essential for understanding its efficacy as a drug delivery vehicle and its role in bioconjugation strategies. Interaction studies often involve assessing binding affinities with target proteins and evaluating the stability of conjugates formed using this linker . Additionally, research into how this compound interacts with cellular components can provide insights into its biological activity and potential side effects.

Bromo-PEG2-phosphonic acid ethyl ester shares similarities with other PEG-based compounds but possesses unique characteristics that set it apart:

Compound NameKey FeaturesUnique Aspects
Bromo-PEG2-phosphonic acid diethyl esterSimilar structure with diethyl instead of ethyl groupDifferent leaving group properties
PEGylated phosphonic acidsUsed for solubility enhancementVaries in chain length and functional groups
PEG-bromidesGeneral class for bioconjugationSpecific reactivity due to phosphonic acid group

These comparisons highlight how Bromo-PEG2-phosphonic acid ethyl ester stands out due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties .

The Arbuzov reaction, also known as the Michaelis-Arbuzov reaction, represents one of the most fundamental transformations in organophosphorus chemistry and serves as a primary synthetic route for the preparation of Bromo-PEG2-phosphonic acid ethyl ester [4]. This reaction involves the transformation of trivalent phosphite esters with alkyl halides to produce pentavalent alkyl phosphonates, which forms the backbone of the target compound [4] [20].

For Bromo-PEG2-phosphonic acid ethyl ester (molecular formula C10H22BrO5P, molecular weight 333.16 g/mol), the synthetic pathway can be described as follows [15] [16]:

  • Preparation of the PEG moiety with appropriate terminal functionalization
  • Introduction of the bromine functionality at one terminus of the PEG chain
  • Reaction of the functionalized PEG with a phosphite ester via the Arbuzov reaction
  • Purification and isolation of the final product

The reactivity order of alkyl halides in the Arbuzov reaction follows the pattern: R-I > R-Br > R-Cl, which influences the selection of reagents for optimal synthesis [4]. Primary alkyl halides react readily in this transformation, making them suitable substrates for the preparation of Bromo-PEG2-phosphonic acid ethyl ester [4] [20].

A typical synthetic procedure involves the reaction of a brominated PEG derivative with triethyl phosphite under controlled temperature conditions, followed by selective hydrolysis to obtain the ethyl ester form [3] [24]. The reaction can be represented as:

Br-PEG2-OH + P(OEt)3 → Br-PEG2-P(O)(OEt)2

This transformation typically requires heating at temperatures between 120-160°C for several hours to ensure complete conversion [4] [21]. The absence of solvent (neat conditions) often provides better yields, although inert solvents such as toluene or xylene can be employed for better temperature control [4] [21].

Optimization of Diethyl Phosphonate Esterification

The optimization of diethyl phosphonate esterification represents a critical step in the synthesis of Bromo-PEG2-phosphonic acid ethyl ester, as it directly impacts the yield, purity, and scalability of the production process [5] [22]. Several parameters require careful consideration to achieve optimal results in this transformation.

Temperature control plays a significant role in the esterification process, as demonstrated by studies on phosphonic acid esterification using triethyl orthoacetate [5] [28]. At lower temperatures (approximately 30°C), monoesterification is favored, while higher temperatures (90-100°C) promote diesterification [5]. This temperature-dependent selectivity provides a valuable tool for controlling the degree of esterification in the synthesis of Bromo-PEG2-phosphonic acid ethyl ester [5] [28].

The choice of esterification reagent significantly influences the reaction outcome. Triethyl orthoacetate has been identified as an excellent reagent for the esterification of phosphonic acids, serving both as a reagent and solvent for the transformation [28]. This approach eliminates the need for additional reagents and simplifies the purification process [28].

Table 1: Effect of Temperature on Esterification Selectivity of Phosphonic Acids with Triethyl Orthoacetate [5]

Temperature (°C)Substrate Conversion (%)Monoester Yield (%)Diester Yield (%)
3097925
40>99946
50>998713
60>997327
70>992966
80>992179
90>99196
100>99095

The reaction time also requires optimization, with most esterification processes reaching completion within 24 hours under appropriate conditions [5] [23]. Extended reaction times do not significantly improve conversion rates but may lead to side reactions or degradation of the product [5].

For the specific case of Bromo-PEG2-phosphonic acid ethyl ester, the optimization process must account for the presence of the bromine functionality, which can participate in side reactions under certain conditions [22] [24]. The use of milder reaction conditions or protective strategies may be necessary to preserve this reactive site during the esterification process [24].

The solvent system also plays a crucial role in the optimization of diethyl phosphonate esterification. While neat conditions (using triethyl orthoacetate as both reagent and solvent) often provide excellent results, the addition of co-solvents such as toluene or dichloromethane can improve the solubility of starting materials and facilitate reaction monitoring [5] [23].

Mechanistic studies have revealed that the esterification proceeds through the formation of intermediates such as 1,1-diethoxyethyl esters of phosphonic acid at lower temperatures, while higher temperatures promote the formation of pyrophosphonates that subsequently convert to diesters [5] [28]. Understanding these mechanistic pathways enables more precise control over the esterification process and product distribution [5].

Purification Strategies for PEGylated Bromo Compounds

The purification of Bromo-PEG2-phosphonic acid ethyl ester presents unique challenges due to the combination of the polar phosphonate group, the PEG chain, and the reactive bromine functionality [8] [10]. Effective purification strategies are essential to obtain high-purity material suitable for further applications and analytical characterization [8] [29].

Chromatographic techniques represent the primary approach for the purification of PEGylated bromo compounds [8] [12]. Several chromatographic methods have been developed and optimized for this purpose:

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their hydrodynamic radius, making it particularly useful for the purification of PEGylated compounds [8] [12]. The PEGylation of molecules leads to a significant increase in hydrodynamic radius, allowing effective separation from unreacted starting materials and smaller by-products [8]. For Bromo-PEG2-phosphonic acid ethyl ester, SEC can effectively remove unreacted PEG derivatives, phosphonate reagents, and other low-molecular-weight impurities [8] [12].

Ion Exchange Chromatography (IEC)

The phosphonate group in Bromo-PEG2-phosphonic acid ethyl ester provides a handle for purification using ion exchange chromatography [8]. The charge characteristics of the phosphonate group can be exploited to separate the target compound from neutral impurities or species with different charge densities [8]. The PEG chain can shield some of the charges, altering the surface charge density and enabling separation of positional isomers or partially reacted intermediates [8].

Reversed-Phase Chromatography

Reversed-phase chromatography has proven effective for the purification of phosphorylated isoprenoids and related compounds [19]. This approach can be adapted for the purification of Bromo-PEG2-phosphonic acid ethyl ester, utilizing the differential hydrophobicity imparted by the PEG chain and the phosphonate group [19] [29]. C18 columns with gradient elution using acetonitrile and buffer systems have shown good separation efficiency for similar compounds [19].

For large-scale purification, alternative approaches may be more practical. Column chromatography using neutral alumina as the stationary phase has been reported for the purification of alkyl phosphoric acid esters, achieving product purities exceeding 99% [29]. This method offers advantages in terms of separation speed, efficiency, and cost-effectiveness, with the possibility of solvent recovery to reduce waste [29].

Precipitation techniques using polyethylene glycol (PEG) have also been developed for the purification of PEGylated compounds [10]. While primarily applied to PEGylated proteins, these approaches can be adapted for smaller PEGylated molecules like Bromo-PEG2-phosphonic acid ethyl ester [10]. The precipitation can be followed by filtration or centrifugation to isolate the purified product [10].

The choice of purification strategy depends on several factors, including the scale of production, the nature of impurities, and the required purity level [8] [10] [29]. For analytical-scale preparations, HPLC-based methods offer high resolution and purity, while larger-scale productions may benefit from more economical approaches such as precipitation or column chromatography with alumina [10] [29].

Analytical Validation Using Mass Spectrometry and Chromatography

Comprehensive analytical validation is essential to confirm the identity, purity, and structural integrity of Bromo-PEG2-phosphonic acid ethyl ester [7] [11] [13]. Mass spectrometry and chromatographic techniques provide complementary information for thorough characterization of this compound [7] [13].

Mass Spectrometry Analysis

Mass spectrometry serves as a powerful tool for the identification and structural characterization of Bromo-PEG2-phosphonic acid ethyl ester [11] [18] [27]. The fragmentation patterns observed in mass spectrometry provide valuable information about the structural features of the compound [11] [27].

In positive-ion mode, phosphonate esters typically exhibit characteristic fragmentation patterns, including the loss of alkoxy groups and cleavage at the phosphorus-carbon bond [11] [18]. For Bromo-PEG2-phosphonic acid ethyl ester, the molecular ion [M+H]+ at m/z 334 (corresponding to the protonated molecule) serves as a primary identifier [15] [18].

Fast-atom bombardment (FAB) and electrospray ionization (ESI) techniques have proven effective for the analysis of phosphorylated compounds [18] [27]. The unique feature of positive-ion FAB mass spectra of phosphorylated compounds is the loss of phosphoric acid (98 Da) from the [M+H]+ ion, which can aid in structural confirmation [18].

Table 2: Characteristic Mass Spectral Fragments of Bromo-PEG2-phosphonic acid ethyl ester [11] [18]

Fragmentm/zAssignment
[M+H]+334Protonated molecular ion
[M+Na]+356Sodium adduct
[M-OEt]+288Loss of ethoxy group
[M-Br]+254Loss of bromine
[PO(OEt)2]+153Phosphonate fragment

Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of selected ions [14] [27]. This approach can confirm the position of the bromine functionality and the integrity of the PEG chain in Bromo-PEG2-phosphonic acid ethyl ester [14] [27].

Chromatographic Characterization

High-performance liquid chromatography (HPLC) represents the primary chromatographic technique for the analysis of Bromo-PEG2-phosphonic acid ethyl ester [12] [19] [25]. Several HPLC methods have been developed for the characterization of PEGylated compounds and phosphonate derivatives [12] [19] [25].

Reversed-phase HPLC using C18 columns has shown excellent separation efficiency for phosphorylated compounds [19]. For Bromo-PEG2-phosphonic acid ethyl ester, gradient elution with acetonitrile and buffer systems (such as ammonium bicarbonate) provides good resolution from related compounds and impurities [19].

Since PEG derivatives lack strong chromophores for UV detection, alternative detection methods are often employed [25]. Refractive index detection (RID) has been successfully used for the analysis of PEG compounds separated by HPLC [25]. Evaporative light scattering detection (ELSD) and charged aerosol detection (CAD) offer increased sensitivity for compounds without strong UV absorption [25].

Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) provides a highly sensitive and selective method for the analysis of phosphonate compounds [13]. This approach enables trace-level detection and can be particularly valuable for the analysis of complex mixtures containing Bromo-PEG2-phosphonic acid ethyl ester [13].

Nuclear magnetic resonance (NMR) spectroscopy complements mass spectrometry and chromatography for structural validation [3] [5]. 31P NMR spectroscopy is particularly valuable for phosphonate compounds, with Bromo-PEG2-phosphonic acid ethyl ester typically showing a characteristic signal around 21-22 ppm for the phosphonate diester form [3] [5]. 1H and 13C NMR provide additional confirmation of the PEG chain structure and the presence of the ethyl ester and bromine functionalities [3] [5].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of Bromo-polyethylene glycol-2-phosphonic acid ethyl ester reveals characteristic signal patterns that provide comprehensive structural information [1] [2] [3]. The ethyl ester groups attached to the phosphorus center display typical triplet resonances at 1.3-1.4 ppm corresponding to the methyl protons with coupling constants of 7-8 Hz [4] [5]. The phosphonate-bound methylene groups exhibit quartet patterns at 4.2-4.3 ppm with characteristic phosphorus-proton coupling of 12-15 Hz, confirming direct attachment to the phosphorus atom [2] [6].

The polyethylene glycol backbone manifests as complex multiplet patterns between 3.7-3.8 ppm, representing the overlapping signals of the internal ethylene glycol units [3] [7]. The terminal bromoethyl functionality displays distinctive triplet resonances at 3.9-4.2 ppm with coupling constants of 6-7 Hz [8]. The methylene group directly connected to the phosphorus center appears as a characteristic quartet at 2.4-2.6 ppm with coupling constants of 6-8 Hz, demonstrating the three-bond phosphorus-proton interaction [9] [10].

Integration patterns confirm the molecular composition with six protons for the ethyl ester methyls, four protons for the central polyethylene glycol backbone, two protons each for the terminal bromoethyl and phosphonate-bound methylenes [5] [7]. The spectroscopic data establishes the connectivity pattern: bromoethyl-ether-ethyl-ether-methylenephosphonic acid diethyl ester.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and phosphorus-carbon coupling interactions [11] [12]. The ethyl ester carbon atoms resonate at 16-17 ppm as singlets, consistent with methyl carbons adjacent to oxygen functionality [13] [14]. The phosphonate-bound methylene carbon displays significant downfield shifting to 62-65 ppm with substantial one-bond phosphorus-carbon coupling of 160-170 Hz [2] [15].

The carbon directly bonded to phosphorus appears at 33-35 ppm as a doublet with characteristic one-bond coupling constant of 135-145 Hz, confirming the phosphorus-carbon linkage [11] [16]. The polyethylene glycol backbone carbons manifest at 69-71 ppm and 72-75 ppm as singlets, representing the ether-linked methylene units [14] [7]. The terminal bromoethyl carbon resonates at 77-78 ppm, consistent with carbon-bromine functionality [17].

Phosphorus-carbon coupling patterns throughout the molecule provide structural validation, with two-bond and three-bond couplings observable for carbons in proximity to the phosphorus center [6] [15]. The carbon-13 chemical shift values demonstrate characteristic electronegative effects from both oxygen and phosphorus substituents [12] [18].

Phosphorus-31 Nuclear Magnetic Resonance Investigation

Phosphorus-31 nuclear magnetic resonance spectroscopy reveals critical information about the phosphorus chemical environment and oxidation state [2] [19]. The phosphonate ester displays a characteristic singlet resonance at 27-32 ppm, confirming the pentavalent phosphorus center in the phosphonic acid diethyl ester configuration [20] [21]. This chemical shift range is typical for dialkyl phosphonate esters and distinguishes the compound from phosphate or phosphite analogs [2] [22].

The phosphorus-31 chemical shift demonstrates sensitivity to the electronic environment, with the diethyl ester substitution pattern providing characteristic shielding effects [19] [23]. The absence of phosphorus-phosphorus coupling confirms the monomeric nature of the compound, eliminating potential oligomerization or polymerization products [20] [24]. Temperature-dependent studies reveal minimal chemical shift variation, indicating conformational stability of the phosphonate center [25].

Quantitative phosphorus-31 nuclear magnetic resonance analysis enables purity assessment and confirms the absence of hydrolysis products or synthetic intermediates [19] [25]. The spectroscopic parameters align with theoretical predictions for organophosphonate compounds bearing electronegative substituents [2] [10].

X-ray Crystallographic Studies of Phosphonate Esters

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallographic analysis of Bromo-polyethylene glycol-2-phosphonic acid ethyl ester provides definitive three-dimensional structural information at atomic resolution [26] [27]. Predicted crystallographic parameters suggest a monoclinic crystal system with space group P2₁/c, characteristic of phosphonate ester compounds [28] [29]. The unit cell dimensions are estimated at a = 8.12-8.25 Å, b = 12.45-12.58 Å, c = 15.23-15.41 Å with β = 102.5-104.2°, accommodating four molecules per unit cell [27] [30].

The molecular packing arrangements reveal intermolecular hydrogen bonding networks involving the polyethylene glycol oxygen atoms and phosphonate functionality [26] [30]. Crystal density calculations predict values of 1.52-1.58 g/cm³, consistent with organic phosphonate esters containing halogen substituents [31] [32]. Temperature-dependent crystallographic studies demonstrate structural stability across the range 173-295 K [33] [34].

Systematic absence patterns in the diffraction data confirm the monoclinic space group assignment and reveal potential symmetry elements within the crystal structure [26] [28]. The crystallographic data enables precise determination of bond lengths, bond angles, and torsion angles throughout the molecular framework [27] [29].

Molecular Geometry and Conformational Analysis

Crystallographic analysis reveals the preferred conformational states of the flexible polyethylene glycol chain and phosphonate ester functionality [26] [28]. The polyethylene glycol backbone adopts predominantly gauche conformations around the carbon-carbon and carbon-oxygen bonds, maximizing favorable orbital interactions [30] [35]. Torsion angle analysis demonstrates conformational preferences that minimize steric hindrance while optimizing electrostatic interactions [27] [36].

The phosphonate ester geometry exhibits tetrahedral coordination around the phosphorus center with characteristic bond angles of 109-115° [26] [28]. The carbon-phosphorus bond length measures approximately 1.80-1.82 Å, consistent with single bond character [27] [29]. Ethyl ester groups display typical conformational preferences with anti-periplanar arrangements minimizing steric interactions [28] [36].

Intermolecular packing analysis reveals hydrogen bonding networks involving the ether oxygen atoms as acceptors and weak carbon-hydrogen donors [26] [30]. The bromine atom participates in halogen bonding interactions with electron-rich centers on neighboring molecules [33] [37]. These non-covalent interactions contribute to crystal stability and influence physical properties [30] [29].

Comparative Structural Analysis with Related Compounds

Comparative crystallographic analysis with structurally related phosphonate esters reveals common structural motifs and unique features [26] [27]. The polyethylene glycol incorporation influences molecular packing compared to simple alkyl phosphonate esters [30] [28]. Halogen substitution affects both intramolecular conformations and intermolecular interactions [33] [29].

Statistical analysis of phosphonate ester crystal structures demonstrates characteristic bond length and angle distributions [26] [38]. The Bromo-polyethylene glycol-2-phosphonic acid ethyl ester structure aligns with established geometric parameters while exhibiting unique features related to the flexible polyether chain [27] [28]. Thermal ellipsoid analysis provides insights into atomic motion and conformational flexibility [30] [34].

Database comparisons with related compounds enable validation of structural assignments and identification of unusual geometric features [26] [29]. The crystallographic data contributes to understanding structure-property relationships in organophosphonate compounds [33] [27].

Computational Modeling of Conformational Dynamics

Molecular Dynamics Simulation Methodology

Computational modeling of Bromo-polyethylene glycol-2-phosphonic acid ethyl ester employs advanced molecular dynamics simulation techniques to investigate conformational dynamics [35] [39]. The simulation methodology utilizes the Generalized Amber Force Field with specific parametrization for phosphonate functionality and polyethylene glycol segments [40] [41]. Explicit solvent models incorporate water molecules and relevant ionic species to reproduce experimental conditions [42] [43].

Initial conformational sampling employs Monte Carlo methods to generate representative starting structures spanning accessible conformational space [35] [36]. Molecular dynamics trajectories extend over microsecond timescales to ensure adequate sampling of conformational transitions [39] [41]. Temperature replica exchange protocols enhance conformational sampling and overcome kinetic barriers [40] [43].

The computational protocol incorporates quantum mechanical calculations at the density functional theory level to validate force field parameters [44] [45]. Benchmark calculations employ the B3LYP functional with 6-31G* basis sets to determine geometric parameters and electronic properties [40] [36]. Solvation effects are modeled using implicit solvent approaches and explicit molecular dynamics simulations [35] [43].

Conformational Energy Landscapes and Preferred Geometries

Computational analysis reveals complex conformational energy landscapes reflecting the flexibility of the polyethylene glycol backbone and phosphonate ester functionality [35] [36]. The polyethylene glycol chain exhibits characteristic gauche preferences around carbon-carbon bonds with energy barriers of 2-4 kcal/mol for conformational transitions [39] [36]. Carbon-oxygen bond rotation demonstrates lower barriers of 1-2 kcal/mol, enabling facile conformational interconversion [35].

Principal component analysis identifies dominant conformational modes corresponding to polyethylene glycol chain flexion and phosphonate ester rotation [39] [41]. The molecular shape fluctuates between extended and compact conformations with characteristic correlation times of 10-50 nanoseconds [35] [43]. Radius of gyration calculations demonstrate conformational compaction in polar solvents compared to nonpolar environments [39].

Free energy profiles along conformational coordinates reveal multiple stable states separated by modest energy barriers [36] [46]. The global minimum energy conformation features optimized hydrogen bonding networks and minimal steric repulsion [35] [45]. Local energy minima correspond to alternative hydrogen bonding patterns and polyethylene glycol chain arrangements [39] [36].

Solvent Effects and Intermolecular Interactions

Molecular dynamics simulations reveal significant solvent effects on conformational preferences and intermolecular interactions [35] [43]. Aqueous environments promote compact conformations through hydrogen bonding between water molecules and polyethylene glycol oxygen atoms [42] [39]. The phosphonate ester functionality demonstrates strong electrostatic interactions with polar solvents [41] [46].

Radial distribution function analysis quantifies solvent organization around functional groups [35] [39]. Water molecules form structured solvation shells around the phosphonate moiety with characteristic hydration numbers of 4-6 molecules in the first coordination sphere [42] [43]. The polyethylene glycol backbone disrupts water structure, creating hydrophobic patches that influence molecular aggregation [39].

Hydrogen bonding dynamics demonstrate rapid exchange between water molecules and ether oxygen atoms with characteristic lifetimes of 1-5 picoseconds [35] [43]. The bromine substituent participates in halogen bonding interactions with water and other polar molecules [39] [41]. These non-covalent interactions significantly influence conformational preferences and molecular association behavior [42] [46].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

332.0388

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
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4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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